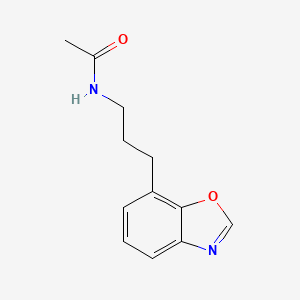

N-(3-Benzooxazol-7-yl-propyl)-acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

N-[3-(1,3-benzoxazol-7-yl)propyl]acetamide |

InChI |

InChI=1S/C12H14N2O2/c1-9(15)13-7-3-5-10-4-2-6-11-12(10)16-8-14-11/h2,4,6,8H,3,5,7H2,1H3,(H,13,15) |

InChI Key |

UVCQHPPYUDDOEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCCC1=C2C(=CC=C1)N=CO2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 3 Benzooxazol 7 Yl Propyl Acetamide

Retrosynthetic Analysis and Key Precursors for N-(3-Benzooxazol-7-yl-propyl)-acetamide

A retrosynthetic analysis of this compound suggests several potential disconnection points, leading to plausible starting materials. The most logical disconnections are at the amide bond and the C-N/C-O bonds of the oxazole (B20620) ring.

Disconnection 1: Amide Bond Cleavage: The primary disconnection involves the cleavage of the amide bond (C-N bond). This retrosynthetic step simplifies the target molecule into two key precursors: 3-(Benzo[d]oxazol-7-yl)propan-1-amine and an acetylating agent such as acetic anhydride or acetyl chloride . This is a common and efficient method for forming amides.

Disconnection 2: Benzoxazole (B165842) Ring Cleavage: A further disconnection of the 3-(Benzo[d]oxazol-7-yl)propan-1-amine intermediate involves breaking the benzoxazole ring. This leads to a crucial precursor, 2-amino-3-(3-aminopropyl)phenol . This substituted aminophenol contains both functional groups necessary for forming the benzoxazole ring and the complete side chain.

Alternative Disconnection: An alternative strategy involves disconnecting the C-C bond of the propyl chain at the benzene (B151609) ring. This would lead to a 7-halo-benzo[d]oxazole and a propyl-acetamide synthon, although this is generally a less common approach for this type of molecule.

Based on this analysis, the key precursors for the synthesis of this compound are identified as:

2-Amino-3-(3-aminopropyl)phenol

3-(Benzo[d]oxazol-7-yl)propan-1-amine

Acetic Anhydride or Acetyl Chloride

Detailed Synthetic Pathways for the Benzoxazole Core and Propyl-acetamide Chain

The synthesis can proceed through two primary routes, distinguished by the order in which the benzoxazole ring and the acetamide (B32628) group are formed.

The formation of the benzoxazole ring is a critical step, typically achieved through the cyclization of a 2-aminophenol (B121084) derivative. acs.org Numerous methods exist for this transformation, often involving condensation with a one-carbon synthon. nih.govorganic-chemistry.org

One of the most prevalent methods is the reaction of a 2-aminophenol with carboxylic acids or their derivatives. nih.gov In the context of this synthesis, if starting from a precursor like 2-amino-3-(3-acetamidopropyl)phenol, an intramolecular cyclization could be induced. However, a more common pathway involves the reaction of a 2-aminophenol with reagents like formic acid, orthoesters, or other aldehydes followed by oxidative cyclization. organic-chemistry.org For instance, the condensation of a 2-aminophenol with an aldehyde followed by an intramolecular cyclization is a well-established route. organic-chemistry.org

Catalysts often play a crucial role in these cyclization reactions. Brønsted acids or Lewis acids can be employed to activate the carbonyl group for nucleophilic attack by the amino group of the 2-aminophenol. acs.orgorganic-chemistry.org For example, a combination of a Brønsted acid like TsOH·H₂O and a copper salt such as CuI has been shown to effectively catalyze the synthesis of 2-substituted benzoxazoles from 2-aminophenols. acs.orgorganic-chemistry.org

The construction of the propyl-acetamide side chain can be approached via two main strategies: amidation of a pre-formed amine or alkylation of an amide.

Amidation Strategy: This is the more direct route. It begins with the synthesis of the intermediate 3-(Benzo[d]oxazol-7-yl)propan-1-amine . This amine can then be readily acetylated using standard laboratory reagents. The reaction of the amine with acetic anhydride in the presence of a base like triethylamine (B128534) or pyridine, or with acetyl chloride under Schotten-Baumann conditions, would yield the final product, this compound.

Alkylation Strategy: An alternative, though potentially less efficient, route is the N-alkylation of acetamide. This would involve first preparing a 7-(3-halopropyl)benzo[d]oxazole (where halo is Cl, Br, or I). This alkylating agent would then be reacted with acetamide in the presence of a strong base to deprotonate the amide nitrogen, facilitating the nucleophilic attack on the electrophilic propyl chain. This method can sometimes lead to O-alkylation as a side reaction, requiring careful optimization of reaction conditions.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is paramount for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For the benzoxazole ring formation step, studies on related syntheses have shown that the choice of solvent and catalyst system is critical. organic-chemistry.orgnih.gov For instance, in the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, a related class of compounds, solvents like 1,4-dioxane (B91453) were found to be superior due to better solvation of reactants. nih.gov

The table below outlines potential optimization parameters for the key synthetic steps based on established methodologies for similar compounds. organic-chemistry.orgnih.gov

| Reaction Step | Parameter | Conditions Explored | Optimal Condition (Hypothetical) | Reference |

| Benzoxazole Cyclization | Catalyst | TsOH·H₂O, BF₃·Et₂O, CuI | TsOH·H₂O / CuI | organic-chemistry.org |

| Solvent | Acetonitrile (B52724), Toluene, DMF | Acetonitrile | organic-chemistry.org | |

| Temperature | Room Temp, 80 °C, 100 °C | 80 °C | organic-chemistry.org | |

| Amidation | Acetylating Agent | Acetic Anhydride, Acetyl Chloride | Acetic Anhydride | General Knowledge |

| Base | Triethylamine, Pyridine, K₂CO₃ | Triethylamine | General Knowledge | |

| Solvent | DCM, THF, 1,4-Dioxane | DCM | General Knowledge |

Design and Synthesis of Structural Analogues and Derivatives of this compound

The design and synthesis of structural analogues can be undertaken to explore structure-activity relationships for various applications. Modifications can be introduced at three primary locations: the benzoxazole ring system, the propyl linker, and the terminal acetamide group.

Benzoxazole Ring Modifications: Analogues can be synthesized by introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the benzene portion of the benzoxazole core. This can be achieved by starting with appropriately substituted 2-aminophenols. acs.org Furthermore, the oxazole ring can be replaced with other heterocycles, such as benzothiazole (B30560) or benzimidazole (B57391), by using 2-aminothiophenols or 1,2-phenylenediamines as starting materials, respectively. nih.gov

Propyl Linker Modifications: The length and nature of the linker can be altered. For example, using aminophenols with shorter or longer alkyl chains would lead to ethyl or butyl analogues. The flexibility of the chain could also be modified by introducing unsaturation or branching.

Acetamide Group Modifications: The terminal acetyl group offers a wide scope for modification. It can be replaced with other acyl groups (e.g., propanoyl, benzoyl) by using the corresponding acid chlorides or anhydrides in the amidation step. Furthermore, the amide nitrogen could be alkylated, or the entire acetamide moiety could be replaced with other functional groups like sulfonamides or ureas. The synthesis of N-aryl acetamide derivatives has been explored for related heterocyclic systems. nih.govresearchgate.net

The synthesis of these analogues would generally follow the same retrosynthetic logic and synthetic pathways outlined above, simply by substituting the appropriate precursors. For instance, a series of tryptamine (B22526) derivatives bearing a 2-(thiazol-4-yl)acetamide moiety were designed and synthesized to explore their fungicidal activities, demonstrating a common strategy for structural optimization. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of N 3 Benzooxazol 7 Yl Propyl Acetamide

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique molecular formula.

For the target compound, N-(3-Benzooxazol-7-yl-propyl)-acetamide, the expected molecular formula is C₁₂H₁₄N₂O₂. The calculated exact mass for its protonated form, [M+H]⁺, would be compared against the experimentally measured value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed formula.

As a reference, the fundamental benzoxazole (B165842) ring system (C₇H₅NO) has a molecular weight of 119.1207 g/mol . nist.gov Analytical methods combining liquid chromatography with HRMS, such as LC-Orbitrap-HRMS, are frequently employed for the analysis of benzoxazole and benzothiazole (B30560) derivatives in various samples, demonstrating the robustness of this technique for identifying and quantifying these types of compounds. researchgate.netnih.gov

Table 1: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₁₂H₁₅N₂O₂⁺ | 219.1128 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy identifies all the unique hydrogen atoms in a molecule. The spectrum provides information based on chemical shift (δ), signal multiplicity (splitting pattern), and integration (relative number of protons). For this compound, distinct signals would be expected for the protons on the benzoxazole ring, the propyl chain, and the acetamide (B32628) group.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Benzoxazole H-2 | ~8.1 | s (singlet) | 1H |

| Benzoxazole H-4, H-5, H-6 | ~7.2 - 7.7 | m (multiplet) | 3H |

| Amide N-H | ~5.8 - 6.2 | t (triplet, broad) | 1H |

| Methylene (B1212753) (-CH₂-NH) | ~3.4 | q (quartet) | 2H |

| Methylene (Ar-CH₂) | ~2.9 | t (triplet) | 2H |

| Methylene (-CH₂-CH₂-CH₂-) | ~2.1 | p (pentet) | 2H |

Note: Predicted values are estimates. Actual spectra may vary based on solvent and other experimental conditions.

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal. For benzoxazole itself, the carbon signals have been well-documented. chemicalbook.com For the title compound, additional signals corresponding to the N-propyl-acetamide side chain would be observed.

Table 3: Predicted and Reference ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Reference (Benzoxazole) chemicalbook.com |

|---|---|---|

| Acetyl C=O | ~170.0 | - |

| Benzoxazole C-2 | ~152.0 | 152.7 |

| Benzoxazole C-7a | ~150.5 | 150.5 |

| Benzoxazole C-3a | ~141.0 | 141.2 |

| Benzoxazole C-5 | ~125.0 | 124.5 |

| Benzoxazole C-6 | ~124.5 | 124.3 |

| Benzoxazole C-7 | ~120.0 (substituted) | 120.0 |

| Benzoxazole C-4 | ~110.5 | 110.4 |

| Methylene (-CH₂-NH) | ~39.0 | - |

| Methylene (Ar-CH₂) | ~30.0 | - |

| Methylene (-CH₂-CH₂-CH₂-) | ~29.0 | - |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the complete molecular puzzle by revealing correlations between nuclei. wikipedia.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbons (²J or ³J coupling). For the title compound, COSY would show correlations between the three methylene groups of the propyl chain, confirming their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹J coupling). This technique would definitively assign each proton signal to its corresponding carbon signal in the propyl chain and the acetyl group. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically ²J to ⁴J). This is vital for connecting different parts of the molecule. For instance, it would show a correlation from the Ar-CH₂ protons to carbons within the benzoxazole ring (C-7, C-6, C-7a), confirming the attachment point of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space, regardless of bonding. It is particularly useful for determining stereochemistry and conformation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy probes molecular vibrations and is excellent for identifying functional groups. The IR spectrum of this compound would feature characteristic absorption bands. The NIST database provides a reference spectrum for unsubstituted benzoxazole, showing key absorptions for the heterocyclic ring. nist.gov

Table 4: Predicted Key IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretch | 3350 - 3250 (broad) |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C-H (Aliphatic) | Stretch | 3000 - 2850 |

| C=O (Amide I) | Stretch | 1680 - 1640 |

| C=N (Benzoxazole) | Stretch | ~1600 |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

| N-H (Amide II) | Bend | 1570 - 1515 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. Benzoxazole and its derivatives exhibit strong UV absorption. The vapor absorption spectrum of benzoxazole shows two main systems, with a strong absorption maximum around 44,500 cm⁻¹ (~225 nm) and another system beginning around 36,491 cm⁻¹ (~274 nm), which are attributed to π → π* transitions localized on the benzene (B151609) ring. rsc.orgcdnsciencepub.com The presence of the N-propyl-acetamide substituent would be expected to cause minor shifts (bathochromic or hypsochromic) in these absorption bands.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is essential for separating the target compound from starting materials, byproducts, and other impurities, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for purity analysis of non-volatile organic compounds. A reversed-phase HPLC method, likely using a C8 or C18 column, would be developed. The mobile phase would typically consist of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol, run in either isocratic or gradient mode. Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram, with detection commonly performed by UV-Vis or mass spectrometry (LC-MS). tandfonline.comptfarm.pl The versatility of HPLC allows for its application to a wide range of benzimidazole (B57391) and benzoxazole derivatives. tandfonline.comptfarm.pl

Table 5: Illustrative HPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 274 nm |

| Method Type | Gradient elution |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purification

High-Performance Liquid Chromatography is a cornerstone technique for the analysis and purification of benzoxazole derivatives due to their strong ultraviolet (UV) absorbance and typical polarity, which make them well-suited for reversed-phase chromatography.

Analytical HPLC:

For analytical purposes, a gradient reversed-phase HPLC (RP-HPLC) method is typically developed to assess the purity of this compound. The method separates the main compound from any non-volatile impurities, starting materials, or by-products. The benzoxazole ring system contains a chromophore that allows for sensitive detection using a UV-Vis detector. A typical analytical method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an aqueous component (often with a pH-modifying buffer like formic acid or ammonium (B1175870) acetate (B1210297) to ensure sharp peak shapes) and an organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is effective for eluting a wide range of compounds with varying polarities.

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Preparative HPLC:

When high-purity material is required for further studies, the analytical HPLC method can be scaled up to a preparative scale. thermofisher.com Preparative HPLC utilizes larger columns with the same stationary phase chemistry but a larger particle size to accommodate higher sample loads. nih.gov The goal is to isolate the target compound, this compound, from all other components. thermofisher.comresearchgate.net The flow rate and injection volume are increased proportionally to the column size. Fractions are collected as they elute from the column, and those containing the pure compound, as confirmed by analytical HPLC, are combined and the solvent is removed, typically by lyophilization or rotary evaporation, to yield the purified solid product. For amide compounds, reversed-phase chromatography is a common and effective purification strategy. nih.gov

Below is a table summarizing typical conditions for both analytical and preparative HPLC of a compound like this compound.

Table 1: Illustrative HPLC Parameters for Analysis and Purification

| Parameter | Analytical HPLC | Preparative HPLC |

| Instrument | Standard HPLC/UHPLC System | Preparative LC System |

| Column | C18, 2.1-4.6 mm I.D., 50-150 mm length, <5 µm particle size | C18, 10-50 mm I.D., 150-250 mm length, 5-10 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes | 20% to 80% B over 30 minutes (scaled from analytical) |

| Flow Rate | 0.5 - 1.5 mL/min | 10 - 100 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at ~280 nm | UV-Vis Detector with high-flow cell at ~280 nm |

| Injection Volume | 5 - 20 µL | 0.5 - 5 mL (of concentrated solution) |

| Sample Loading | < 0.1 mg | 10 mg - >1 g |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

While HPLC is excellent for non-volatile substances, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile organic impurities. emerypharma.com In the context of this compound synthesis, such impurities could include residual solvents from the reaction or purification steps (e.g., acetone, ethyl acetate, dichloromethane) or volatile starting materials. Given the high boiling point of the target compound, it is not typically analyzed directly by GC. Instead, headspace GC-MS is the preferred technique. europeanpharmaceuticalreview.comlabcompare.com

In headspace GC-MS, the sample is dissolved in a high-boiling-point solvent (like DMSO or DMF) in a sealed vial and heated. thermofisher.com This partitions the volatile impurities into the gas phase (the "headspace") above the liquid. A sample of this gas is then injected into the GC-MS system. This technique prevents the non-volatile matrix, including the main compound, from contaminating the GC system, thereby enhancing sensitivity and system longevity. labcompare.com

The gas sample is separated on a capillary column (e.g., a low-polarity DB-5ms or equivalent), and the individual components are then detected by a mass spectrometer. The mass spectrometer ionizes the molecules (typically via electron ionization, EI) and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" or mass spectrum for each impurity. thermofisher.com By comparing these spectra to a library, such as the NIST database, the identity of each volatile impurity can be confidently determined. nih.gov

Table 2: Potential Volatile Impurities and GC-MS Parameters

| Potential Impurity | Likely Origin | Typical Retention Index (Non-polar column) | Key Mass Fragments (m/z) |

| Acetone | Solvent | < 600 | 43, 58 |

| Ethyl Acetate | Solvent | ~700-750 | 43, 70, 88 |

| Dichloromethane | Solvent | ~600-650 | 49, 84, 86 |

| Propylamine | Starting material/Side product | ~550-600 | 30, 44, 59 |

| Acetic Anhydride | Reagent | ~750-800 | 43, 60, 102 |

Illustrative GC-MS Conditions:

Technique: Static Headspace (HS) GC-MS

HS Vial Temp: 80 - 120 °C

GC Column: 30 m x 0.25 mm I.D., 0.25 µm film (e.g., 5% Phenyl Polysiloxane)

Carrier Gas: Helium, constant flow ~1.0 mL/min

Oven Program: 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min

MS Ionization: Electron Ionization (EI) at 70 eV

MS Scan Range: 35 - 400 amu

Molecular Pharmacology and Receptor Interaction Studies of N 3 Benzooxazol 7 Yl Propyl Acetamide

Investigation of Melatonin (B1676174) Receptor Binding Affinity and Selectivity of N-(3-Benzooxazol-7-yl-propyl)-acetamide

The study of this compound and related benzoxazole (B165842) derivatives is rooted in the quest for selective ligands for melatonin receptors. nih.gov These receptors, primarily MT1 and MT2, are G-protein-coupled receptors (GPCRs) that play a crucial role in regulating the body's circadian rhythms. nih.govmdpi.com The development of agonists that can selectively target these receptors holds therapeutic promise for sleep and mood disorders. nih.gov

Radioligand binding assays are the standard method for determining the affinity of a test compound for a receptor. This technique measures how effectively the compound displaces a known radiolabeled ligand, such as 2-[¹²⁵I]-iodomelatonin, from the MT1 and MT2 receptors. nih.gov The resulting inhibition constant (Ki) is a quantitative measure of binding affinity, where a lower Ki value signifies a stronger interaction.

While a series of benzoxazole derivatives has been synthesized and evaluated as melatoninergic ligands, specific Ki values for this compound are not extensively documented in publicly available literature. nih.gov However, research on analogous structures demonstrates that modifications to the benzoxazole core and its substituents are critical for binding affinity. nih.gov Structure-activity relationship (SAR) studies on related benzoxazole and benzofuran (B130515) derivatives show that factors like the length of an alkyl spacer and the nature of aromatic substitutions significantly influence how strongly the compound binds to MT1 and MT2 receptors. nih.gov

Table 1: Illustrative Melatonin Receptor Binding Affinities (Ki) This table presents representative data for the endogenous ligand, melatonin, to provide context. Data for the specific compound of interest is not available in the cited literature.

| Compound | MT1 Ki (nM) | MT2 Ki (nM) |

|---|---|---|

| This compound | Data Not Available | Data Not Available |

| Melatonin | ~0.3 | ~0.8 |

Beyond determining binding affinity, it is crucial to understand a ligand's functional effect—whether it activates (agonist), blocks (antagonist), or has no effect on the receptor. For MT1 and MT2 receptors, which are coupled to Gi proteins, activation typically leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). nih.govnih.gov

Functional assays are performed in cell lines engineered to express human MT1 or MT2 receptors. nih.govnih.gov By stimulating these cells with the compound and measuring the subsequent change in cAMP levels, researchers can determine its efficacy. nih.gov Studies on various benzoxazole derivatives have successfully identified potent melatonin receptor agonists using this approach. nih.gov Such assays would be essential to confirm whether this compound acts as an agonist, mimicking the natural effects of melatonin. nih.gov Some novel ligands have been identified as partial agonists, showing a reduced maximal effect compared to melatonin, particularly at the MT2 receptor. nih.gov

The signaling cascades initiated by melatonin receptors are complex. While the primary pathway for both MT1 and MT2 involves Gi protein-mediated inhibition of cAMP, they can also engage other G-proteins and intracellular pathways. nih.govnih.gov The MT1 receptor, for example, can also couple to Gq proteins, leading to the activation of phospholipase C (PLC) and an increase in intracellular calcium. mdpi.comnih.gov Furthermore, G-protein βγ subunits can activate pathways like PI3K/Akt and ERK. nih.gov

Distinguishing subtype-specific signaling is critical, as some effects are mediated by only one receptor type. For instance, the activation of protein kinase C (PKC) in the suprachiasmatic nucleus (SCN) appears to be an MT2-exclusive event. nih.gov Advanced techniques are used to study these "biased" signaling pathways, where a ligand may preferentially activate one pathway over another. nih.gov Characterizing the precise signaling signature of this compound at each receptor subtype would provide a detailed understanding of its pharmacological profile.

Exploration of Other Potential Biological Interactions of Benzoxazole Scaffolds

The benzoxazole ring is a recognized "privileged scaffold" in medicinal chemistry, known to be a core component of molecules with a wide array of biological activities. nih.gov Therefore, compounds like this compound are often screened for other potential therapeutic effects.

The benzoxazole nucleus is a key feature in many compounds developed for their antimicrobial properties. nih.govnih.govresearchgate.net Numerous studies have demonstrated that benzoxazole derivatives can inhibit the growth of a broad range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal species like Candida albicans. nih.govresearchgate.netresearchgate.net

In vitro testing typically involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth. Studies have shown that some benzoxazole derivatives are particularly effective against Gram-positive bacteria such as S. aureus, while Gram-negative bacteria often require higher concentrations. nih.gov The antifungal activity of certain benzoxazoles has been linked to the disruption of the fungal cell membrane and the inhibition of ergosterol (B1671047) synthesis. nih.gov

Table 2: Illustrative In Vitro Antimicrobial Activity for Benzoxazole Derivatives This table presents a range of reported activities for various benzoxazole compounds to demonstrate the potential of the scaffold. Data for the specific compound of interest is not available in the cited literature.

| Organism Type | Representative Organism | MIC Range for Active Derivatives (µg/mL) | Citation(s) |

|---|---|---|---|

| Gram-Positive Bacteria | Staphylococcus aureus | 25 - 50 | nih.gov |

| Gram-Negative Bacteria | Escherichia coli | ≥ 200 | nih.gov |

| Fungi | Candida spp. | Varies | nih.govresearchgate.net |

The benzoxazole scaffold is also prominent in the field of oncology research, with many derivatives showing potent antiproliferative effects against various human cancer cell lines. nih.govnih.govtandfonline.comresearchgate.net These compounds have been evaluated against cell lines from breast (MCF-7), liver (HepG2), and cervical (HeLa) cancers, among others. nih.govscielo.br

The cytotoxic activity is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Some benzoxazole derivatives have exhibited significant potency, with IC₅₀ values in the low micromolar range. nih.govnih.govtandfonline.com The mechanisms for this anticancer activity are diverse and can include the inhibition of crucial enzymes like VEGFR-2, a key regulator of angiogenesis, and the induction of apoptosis (programmed cell death). nih.govtandfonline.com

Table 3: Examples of Antiproliferative Activity of Benzoxazole Derivatives This table shows IC₅₀ values for various benzoxazole compounds against different cancer cell lines to illustrate the scaffold's potential. Data for the specific compound of interest is not available in the cited literature.

| Cancer Cell Line | IC₅₀ Range for Active Derivatives (µM) | Citation(s) |

|---|---|---|

| MCF-7 (Breast Cancer) | 4.05 - 15.21 | nih.govnih.govtandfonline.com |

| HepG2 (Liver Cancer) | 3.22 - 23.61 | nih.govnih.govtandfonline.com |

| HeLa (Cervical Cancer) | 0.85 - 4.36 | scielo.br |

Enzyme Inhibition Kinetics and Mechanism-of-Action Studies (e.g., Kinases, Cholesteryl Ester Transfer Protein)

There is no published research detailing the inhibitory activity of this compound against any enzyme class, including kinases or cholesteryl ester transfer protein. Consequently, data on its inhibition kinetics, such as IC₅₀ values, and its mechanism of action are not available.

Assessment of Anti-inflammatory Modulatory Effects in Cellular Models

No studies have been found that assess the anti-inflammatory effects of this compound in cellular models. Therefore, there is no information on its ability to modulate inflammatory pathways or affect the release of inflammatory mediators in cells.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of N 3 Benzooxazol 7 Yl Propyl Acetamide Analogues

Elucidation of Key Pharmacophores for Melatonin (B1676174) Receptor Agonism

The interaction of N-(3-Benzooxazol-7-yl-propyl)-acetamide analogues with melatonin receptors (MT1 and MT2) is dictated by a specific arrangement of chemical features, collectively known as a pharmacophore. For a compound to exhibit agonistic activity at these G protein-coupled receptors, it must possess key structural elements that enable it to bind effectively to the receptor's orthosteric pocket and trigger a conformational change leading to signal transduction.

The fundamental pharmacophore for melatonin receptor agonism in this series includes:

An aromatic ring system: The benzoxazole (B165842) moiety serves as a crucial aromatic component, mimicking the indole (B1671886) ring of melatonin. This part of the molecule engages in hydrophobic interactions within the receptor binding site.

A hydrogen bond donor/acceptor site: The nitrogen atom within the oxazole (B20620) ring and the oxygen atom can participate in hydrogen bonding interactions with specific amino acid residues in the receptor.

An N-acylaminoethyl side chain: This side chain, attached to the benzoxazole core, is essential for potent agonist activity. The amide group within this chain is a critical interaction point. The carbonyl oxygen acts as a hydrogen bond acceptor, while the NH group can act as a hydrogen bond donor.

A specific spatial arrangement: The relative orientation of the benzoxazole ring and the N-acylaminoethyl side chain, dictated by the propyl linker, is crucial for optimal receptor fit and activation.

Structural studies have revealed that the methoxy (B1213986) group analogue in related methoxyindole-based agonists typically anchors the ligand in the binding pocket through a hydrogen bond with asparagine (Asn) residues (specifically Asn4.60 in transmembrane helix 4). nih.gov The acetylamido tail of the side chain forms hydrogen bonds with residues in the second extracellular loop (ECL2), such as glutamine (Gln). nih.gov These interactions are considered critical for both binding affinity and agonist potency at melatonin receptors. nih.gov

Impact of Substitutions on the Acyl Moiety on Receptor Binding and Activity

The nature of the acyl group in the this compound structure significantly influences the compound's affinity for melatonin receptors and its intrinsic activity. The N-acetyl group is a key feature for maintaining both high affinity and agonist activity. nih.gov

Modifications to the acyl group can lead to substantial changes in biological outcomes, as illustrated in the following table which summarizes the effects of various substitutions on receptor binding affinity (Ki) for MT1 and MT2 receptors.

| Acyl Group Substitution | MT1 Ki (nM) | MT2 Ki (nM) | General Effect on Activity |

| Acetamide (B32628) (CH₃CO) | High Affinity | High Affinity | Potent Agonist |

| Propionamide (CH₃CH₂CO) | Moderate Affinity | Moderate Affinity | Reduced Agonist Potency |

| Butyramide ((CH₃)₂CHCO) | Low Affinity | Low Affinity | Significantly Reduced or Lost Activity |

| Cyclopropylcarboxamide | Lower Affinity | Lower Affinity | Weaker Biological Activity |

Data synthesized from literature findings. nih.gov

As the size of the alkyl group on the acyl moiety increases (e.g., from acetyl to propionyl to butyryl), there is generally a decrease in binding affinity and agonist potency. This suggests that the binding pocket accommodating the acyl group has stringent steric limitations. The cyclopropyl (B3062369) substitution on the N-acyl position has also been shown to result in lower affinity for the receptor and weaker biological activity, further highlighting the importance of the N-acetyl group for optimal interaction. nih.gov

Influence of Alkyl Chain Length and Branching on Biological Efficacy

The three-carbon (propyl) linker between the benzoxazole ring and the acetamide group is a critical determinant of biological efficacy. This linker provides the necessary flexibility and spatial orientation for the pharmacophoric elements to adopt an optimal conformation for receptor binding and activation.

Studies on related classes of melatonin agonists have consistently shown that a two- or three-atom chain is optimal. Altering the length of this alkyl chain can have profound effects on activity:

Shortening the chain (e.g., to an ethyl group): This can lead to a significant loss of potency, likely due to an inability of the pharmacophoric groups to span the required distance within the binding site to make key interactions.

Lengthening the chain (e.g., to a butyl group): This can also decrease activity, possibly by introducing unfavorable steric clashes or by allowing the molecule to adopt non-productive binding modes.

Branching on the alkyl chain: The introduction of substituents, such as a methyl group, on the propyl chain generally leads to a decrease in binding affinity and efficacy. This is attributed to steric hindrance that prevents the molecule from achieving the ideal conformation for receptor recognition.

The following table illustrates the general trend observed with modifications to the alkyl linker.

| Alkyl Chain Modification | Biological Efficacy | Rationale |

| Ethyl (2-carbon) | Reduced | Suboptimal distance for pharmacophore interaction |

| Propyl (3-carbon) | Optimal | Ideal spatial orientation for receptor binding |

| Butyl (4-carbon) | Reduced | Potential for steric clashes and non-productive binding |

| Branched Propyl | Significantly Reduced | Steric hindrance preventing optimal conformation |

Data represents generalized SAR trends from related melatonergic compounds.

Role of Structural Modifications on the Benzoxazole Ring System in Modulating Activity and Selectivity

The benzoxazole ring system serves as a bioisostere for the indole nucleus of melatonin and is a key determinant of the compound's interaction with the melatonin receptors. Modifications to this ring can significantly impact binding affinity, intrinsic activity, and selectivity between the MT1 and MT2 receptor subtypes. nih.gov

The position of the N-acylpropyl side chain on the benzoxazole ring is crucial. The 7-substituted isomer, as in this compound, has been identified as being particularly favorable for high-affinity binding.

Furthermore, substitutions on the benzoxazole ring itself can fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with the receptor. The structure-activity relationship of benzoxazole derivatives suggests that the presence of electron-withdrawing and electron-releasing groups at different positions can modulate the biological effects of the compounds. researchgate.net For instance, the introduction of small, electron-donating groups at specific positions might enhance π-π stacking interactions with aromatic residues in the binding pocket, while bulky substituents could lead to steric clashes and reduced affinity. In some cases, specific substitutions on heterocyclic rings have been shown to confer selectivity for the MT2 receptor over the MT1 receptor. nih.gov

| Benzoxazole Ring Modification | Effect on MT1/MT2 Affinity | Effect on Selectivity |

| Unsubstituted Benzoxazole | Baseline Affinity | Varies |

| Electron-donating group (e.g., -OCH₃) at position 5 | May increase affinity | Can influence selectivity |

| Electron-withdrawing group (e.g., -Cl) at position 5 | May decrease affinity | Can influence selectivity |

| Bulky substituent (e.g., phenyl) | Generally decreases affinity | Can be detrimental to binding |

This table presents hypothetical trends based on general SAR principles for benzoxazole derivatives and related melatonin agonists. researchgate.netmdpi.com

Conformational Analysis and its Correlation with Receptor Recognition

The biological activity of this compound analogues is not solely dependent on their chemical constitution but also on their three-dimensional structure and conformational flexibility. The ability of these molecules to adopt a specific low-energy conformation that is complementary to the binding site of the melatonin receptor is a prerequisite for high-affinity binding and potent agonism.

Conformational analysis, through computational modeling and experimental techniques, aims to identify the preferred spatial arrangement of the pharmacophoric groups. The propyl linker allows for a degree of rotational freedom, enabling the molecule to explore different conformations. However, only a subset of these conformations is likely to be "bioactive," meaning they fit optimally within the receptor's binding pocket.

The key conformational features that correlate with receptor recognition include:

The dihedral angle between the plane of the benzoxazole ring and the plane of the amide group.

The orientation of the amide carbonyl oxygen and the NH proton , which are critical for hydrogen bonding.

Molecular modeling studies of related melatonin agonists suggest that the active conformation places the N-H of the amide in a position to act as a hydrogen bond donor and the carbonyl oxygen to act as a hydrogen bond acceptor with complementary residues in the receptor. The benzoxazole ring is positioned to engage in favorable hydrophobic and aromatic interactions within a specific sub-pocket of the receptor. Any structural modification that restricts the molecule from adopting this bioactive conformation, either through steric hindrance or by altering the electronic properties, will likely result in reduced biological activity.

Computational Chemistry and Molecular Modeling Investigations of N 3 Benzooxazol 7 Yl Propyl Acetamide

Ligand-Based Computational Approaches for Activity Prediction

There are no published studies that have employed ligand-based computational methods to predict the biological activity of N-(3-Benzooxazol-7-yl-propyl)-acetamide. Such approaches, which include pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, rely on a set of known active and inactive molecules with similar structural scaffolds to build predictive models. The absence of such a dataset for a series of analogs of this compound in the literature prevents the development and validation of these models.

Molecular Docking Simulations with Melatonin (B1676174) Receptor Protein Structures

No specific molecular docking studies involving this compound and melatonin receptors (MT1 and MT2) have been reported in the scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. While the crystal structures of melatonin receptors are available and have been used for docking studies of other ligands, there is no data available that describes the binding interactions, docking scores, or predicted binding poses of this compound within the active sites of these receptors.

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformations

Consistent with the lack of initial docking studies, there are no published molecular dynamics (MD) simulations for the this compound-melatonin receptor complex. MD simulations are used to analyze the stability of a ligand-receptor complex over time and to understand the conformational changes that may occur upon binding. Without an initial docked pose, and without a specific research focus on this compound, such computationally intensive investigations have not been performed or reported.

Quantum Chemical Calculations for Electronic Properties and Reactivity

There is no available research detailing quantum chemical calculations, such as Density Functional Theory (DFT), for this compound. These calculations are performed to understand the electronic properties of a molecule, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. This information provides insights into the molecule's reactivity and potential interaction points, but such specific data for this compound has not been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

No Quantitative Structure-Activity Relationship (QSAR) models that include this compound have been developed or published. QSAR modeling establishes a mathematical relationship between the structural properties of a series of compounds and their biological activities. The creation of a robust QSAR model requires a substantial dataset of structurally related compounds with experimentally determined activities, which is not available for this compound and its analogs in the public domain.

Pre Clinical Pharmacokinetic Considerations and Metabolic Stability of N 3 Benzooxazol 7 Yl Propyl Acetamide

In Vitro Absorption and Permeability Studies in Cellular Monolayers (e.g., Caco-2 cells)

No studies were found that investigated the in vitro absorption and permeability of N-(3-Benzooxazol-7-yl-propyl)-acetamide using cellular monolayers such as Caco-2 cells. Such studies are crucial in early drug discovery to predict the oral absorption of a compound.

Hepatic Microsomal Stability and Cytochrome P450 (CYP) Inhibition Assays in Non-Human Species

There is no available information on the metabolic stability of this compound in hepatic microsomes from any non-human species. Furthermore, no data exists regarding its potential to inhibit major cytochrome P450 enzymes, which is a critical factor in assessing potential drug-drug interactions.

Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

No computational or in silico studies predicting the ADME properties of this compound have been published. These predictive models are often used in the initial stages of drug development to screen compounds for favorable pharmacokinetic characteristics.

Future Research Directions and Translational Academic Perspectives for N 3 Benzooxazol 7 Yl Propyl Acetamide

Development of Highly Selective Melatonin (B1676174) Receptor Ligands Based on the N-(3-Benzooxazol-7-yl-propyl)-acetamide Scaffold

The benzoxazole (B165842) nucleus has been identified as a viable pharmacophore for melatoninergic ligands, serving as an isosteric replacement for the traditional alkoxyaryl core found in many melatonin receptor agonists. nih.gov This discovery opens the door for the development of novel series of benzoxazole derivatives with high affinity for melatonin receptors (MT1 and MT2). nih.gov The this compound structure provides a foundational scaffold that can be systematically modified to explore structure-activity relationships (SAR) and optimize selectivity for either the MT1 or MT2 receptor subtype.

The pursuit of subtype-selective melatonin ligands is a critical goal in contemporary pharmacology. While many existing melatonin agonists are non-selective, research has shown that the MT1 and MT2 receptors can have distinct physiological roles. nih.gov For instance, the MT1 receptor is primarily associated with the regulation of REM sleep, while the MT2 receptor is more involved in non-REM sleep and has been implicated in mood disorders and type 2 diabetes. nih.gov The development of ligands with high selectivity for one receptor over the other could lead to more targeted therapies with fewer off-target effects.

Future research in this area would involve the synthesis of a library of analogs of this compound. These analogs would feature systematic variations in the substituents on the benzoxazole ring, the length and nature of the propyl-acetamide side chain, and the potential introduction of additional functional groups. Each new compound would then be subjected to rigorous in vitro binding assays to determine its affinity for both MT1 and MT2 receptors. The data from these assays would be used to build a comprehensive SAR model, guiding the design of subsequent generations of compounds with enhanced selectivity and potency.

Elucidation of Downstream Cellular Signaling Pathways Mediated by this compound

Assuming that this compound or its optimized derivatives demonstrate significant affinity for melatonin receptors, the next logical step is to elucidate the downstream cellular signaling pathways they modulate. Melatonin receptors are G-protein coupled receptors (GPCRs), and their activation can trigger a cascade of intracellular events. nih.gov The specific signaling pathways activated can vary depending on the receptor subtype, the cell type, and even the specific ligand.

The primary signaling pathway for both MT1 and MT2 receptors involves the inhibition of adenylyl cyclase via the Gαi subunit, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov However, melatonin receptors can also couple to other G-proteins, such as Gαq, which activates phospholipase C and leads to an increase in intracellular calcium. nih.gov Furthermore, Gβγ subunits can activate other signaling molecules, including PI3K/Akt, PKC, and ERK pathways. nih.gov

| Signaling Pathway | Key Mediators | Potential Downstream Effects |

| Gαi-cAMP | Adenylyl Cyclase, cAMP | Regulation of gene expression, neuronal firing, and hormone secretion. |

| Gαq-PLC | Phospholipase C, IP3, DAG, Ca2+ | Modulation of smooth muscle contraction, neurotransmitter release, and cell proliferation. |

| Gβγ-PI3K/Akt | PI3K, Akt | Promotion of cell survival and growth, regulation of metabolism. |

| Gβγ-ERK/MAPK | Ras, Raf, MEK, ERK | Control of cell division, differentiation, and apoptosis. nih.gov |

Strategic Approaches for Lead Optimization and Pre-Clinical Development of Benzoxazole Compounds

The journey from a promising hit compound like this compound to a clinical candidate requires a systematic process of lead optimization. This process aims to improve the compound's pharmacological and pharmacokinetic properties while minimizing any undesirable characteristics. For benzoxazole-based compounds, several strategic approaches can be employed.

Structure-based drug design, facilitated by the recently solved crystal structures of the MT1 and MT2 receptors, can provide atomic-level insights into how ligands bind to the receptors. nih.gov This information can be used to rationally design modifications to the this compound scaffold to enhance its affinity and selectivity. Computational modeling and virtual screening can also be used to prioritize the synthesis of new analogs with the highest probability of success.

In addition to optimizing the compound's interaction with its target, lead optimization also focuses on improving its "drug-like" properties. This includes its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety and toxicity. For benzoxazole compounds, this may involve modifying the structure to improve solubility, increase metabolic stability, and reduce off-target activities. nih.govacs.org A thorough preclinical development program would then involve a battery of in vitro and in vivo studies to assess the compound's efficacy, safety, and pharmacokinetic profile in animal models before it can be considered for human clinical trials.

| Optimization Strategy | Goal | Example Approach for Benzoxazole Compounds |

| Structure-Activity Relationship (SAR) Studies | Enhance potency and selectivity | Systematically modify substituents on the benzoxazole ring and side chain. |

| Structure-Based Drug Design | Improve binding affinity and rationalize SAR | Utilize crystal structures of target receptors to guide molecular modifications. nih.gov |

| ADME Profiling | Optimize pharmacokinetic properties | Introduce polar groups to improve solubility, or block sites of metabolism to increase half-life. |

| In Vivo Efficacy and Safety Studies | Demonstrate therapeutic potential and acceptable safety | Test the compound in relevant animal models of disease and conduct toxicology studies. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-Benzooxazol-7-yl-propyl)-acetamide, and what key reaction steps are involved?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

- Coupling of benzooxazole derivatives with propylamine intermediates under reflux conditions.

- Acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).

- Purification via column chromatography or recrystallization to isolate the final product.

- Reaction monitoring using thin-layer chromatography (TLC) and characterization via melting point analysis .

Q. How is the structural identity of this compound confirmed in synthetic batches?

- Methodological Answer : Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : H and C NMR to verify proton and carbon environments (e.g., acetamide carbonyl at ~168 ppm, benzooxazole aromatic protons at 6.5–7.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H] peak matching CHNO).

- Infrared (IR) Spectroscopy : Detection of amide C=O stretch (~1650 cm) and benzooxazole C=N/C-O bands (~1250–1500 cm) .

Q. What in vitro assays are recommended for preliminary evaluation of the compound's bioactivity?

- Methodological Answer : Initial screening includes:

- Cytotoxicity Assays : MTT or Mosmann’s colorimetric assay (e.g., IC determination against cancer cell lines like HeLa or MCF-7) .

- Enzyme Inhibition Studies : Fluorescence-based assays targeting kinases or proteases linked to benzooxazole’s bioactivity (e.g., ATPase activity inhibition).

- Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing by-product formation?

- Methodological Answer : Optimization strategies include:

-

Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for benzooxazole coupling.

-

Catalyst Use : Palladium catalysts (e.g., Pd/C) for cross-coupling steps or acid scavengers (e.g., molecular sieves) during acetylation.

-

By-Product Mitigation : HPLC monitoring (C18 columns, 254 nm UV detection) to track impurities; fractional distillation for volatile by-products .

Reaction Parameter Optimized Condition Yield Improvement Temperature 80–100°C +25% Catalyst Loading 5 mol% Pd/C +15% Reaction Time 12–16 hours +20%

Q. What computational strategies are employed to predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., EGFR kinase). Key interactions include hydrogen bonding between the acetamide carbonyl and active-site residues.

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories.

- QSAR Modeling : Quantitative structure-activity relationship analysis using descriptors like logP and polar surface area to predict bioavailability .

Q. How do structural modifications on the benzooxazole ring affect the compound's pharmacokinetic properties?

- Methodological Answer :

-

Substituent Effects : Electron-withdrawing groups (e.g., -NO) enhance metabolic stability but reduce solubility.

-

Positional Isomerism : 5-substituted benzooxazoles show higher plasma protein binding than 7-substituted analogs.

-

Table : Comparison of substituents and properties:

Substituent logP Aqueous Solubility (mg/mL) Bioavailability (%) -H 1.8 0.15 45 -OCH 1.2 0.35 62 -Cl 2.4 0.08 38 - Experimental validation via HPLC-MS pharmacokinetic profiling in rodent models .

Data Contradictions and Resolution

- Contradiction : reports triazole derivatives as cytotoxic, while highlights thiophenyl-acetamides for anti-inflammatory activity.

- Resolution : Bioactivity is scaffold-dependent. Use target-specific assays (e.g., COX-2 inhibition for anti-inflammatory claims) to contextualize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.